lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate
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Overview
Description
Lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate is a chemical compound with the molecular formula C10H11LiN2O2 It is a lithium salt of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate typically involves the reaction of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or ethanol, under controlled temperature conditions to ensure complete conversion to the lithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions often involve the use of other metal salts or complexing agents in solvents like water or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzodiazole ring, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other benzodiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 2-(1H-benzimidazol-2-yl)acetate
- Lithium(1+) ion 2-(1-methyl-1H-indazol-2-yl)acetate
- Lithium(1+) ion 2-(1-methyl-1H-1,2,3-triazol-2-yl)acetate
Uniqueness
Lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate is unique due to the presence of the 1-methyl-1H-1,3-benzodiazole moiety, which imparts specific chemical and biological properties
Properties
IUPAC Name |
lithium;2-(1-methylbenzimidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.Li/c1-12-8-5-3-2-4-7(8)11-9(12)6-10(13)14;/h2-5H,6H2,1H3,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIXIJXOTFMKAR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C2=CC=CC=C2N=C1CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9LiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909312-06-6 |
Source
|
Record name | lithium 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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